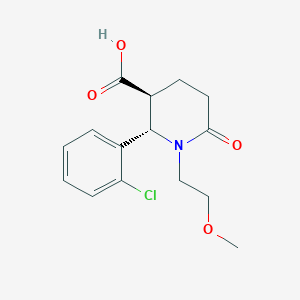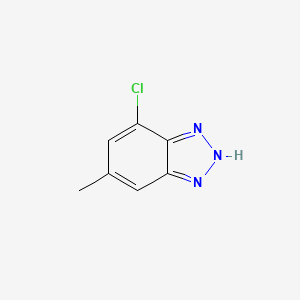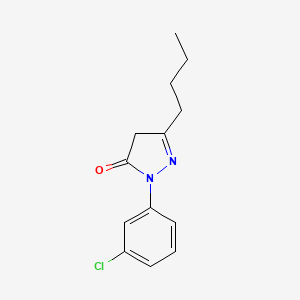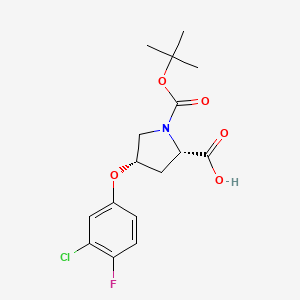
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19ClFNO5 and its molecular weight is 359.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
A study by Hsiao et al. (2000) detailed the synthesis of ortho-linked polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, which could be related to the structural motifs in the compound of interest. These polyamides exhibited high thermal stability, good solubility in polar solvents, and could form transparent, flexible films, suggesting potential applications in materials science and engineering Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000.
Asymmetric Synthesis and Pharmaceutical Precursors
Xue et al. (2002) described the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are structurally similar to the compound . These derivatives have been synthesized from L-aspartic acid and N-Cbz-beta-alanine, indicating their relevance in the synthesis of complex pharmaceuticals and as potential intermediates in drug discovery Xue, Xiao-Yan He, J. Roderick, R. L. Corbett, & C. Decicco, 2002.
Asymmetric Hydrogenation
Takahashi and Achiwa (1989) explored the use of a compound similar to the one for asymmetric hydrogenations of acetamidoacrylic acid derivatives. This work highlights the compound's potential application in catalytic processes, particularly in the synthesis of enantiomerically pure pharmaceuticals Takahashi & Achiwa, 1989.
Solid-Phase Synthesis Applications
Mellor and Chan (1997) investigated a multiple solid-phase approach to N-alkylhydroxamic acids using a compound structurally related to the one of interest. Their work suggests potential applications in combinatorial chemistry and drug development, especially in the synthesis of hydroxamic acid-based pharmaceuticals Mellor & Chan, 1997.
Eigenschaften
IUPAC Name |
(2S,4S)-4-(3-chloro-4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-13(19)14(20)21)23-9-4-5-12(18)11(17)6-9/h4-6,10,13H,7-8H2,1-3H3,(H,20,21)/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOHNDQEUQYPLA-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




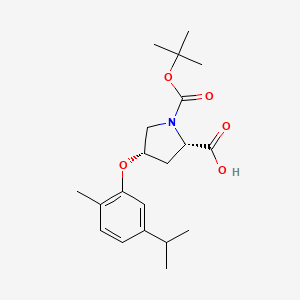

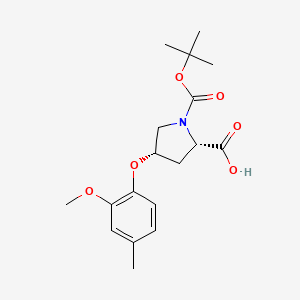

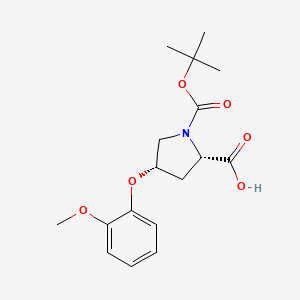

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3099690.png)
